molecular formula C3H5ClN2O2 B15234319 2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide

2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide

Cat. No.: B15234319
M. Wt: 136.54 g/mol
InChI Key: MCHSMLGEDJOAMO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide is an organic compound with the molecular formula C3H5ClN2O2 It is known for its unique structure, which includes a chloro group, a hydroxyamino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide typically involves the reaction of chloroacetamide with hydroxylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours to complete the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro group can participate in electrophilic interactions, further enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C3H5ClN2O2

Molecular Weight

136.54 g/mol

IUPAC Name

2-chloro-N-[(E)-hydroxyiminomethyl]acetamide

InChI

InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7)

InChI Key

MCHSMLGEDJOAMO-UHFFFAOYSA-N

Isomeric SMILES

C(C(=O)N/C=N/O)Cl

Canonical SMILES

C(C(=O)NC=NO)Cl

Origin of Product

United States

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